molecular formula C30H34N2O4S B12746594 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate CAS No. 84964-47-6

11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate

Cat. No.: B12746594
CAS No.: 84964-47-6
M. Wt: 518.7 g/mol
InChI Key: DKKWQBYWNVMDRD-WLHGVMLRSA-N
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Description

11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate is a dibenzothiepin derivative characterized by a seven-membered central thiepin ring fused with two benzene rings. The molecule features a phenyl group and a 2-diethylaminoethylamino substituent at position 11, which contributes to its pharmacological properties. The maleate counterion enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

CAS No.

84964-47-6

Molecular Formula

C30H34N2O4S

Molecular Weight

518.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N',N'-diethyl-N-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine

InChI

InChI=1S/C26H30N2S.C4H4O4/c1-3-28(4-2)19-18-27-26(22-13-6-5-7-14-22)23-15-9-8-12-21(23)20-29-25-17-11-10-16-24(25)26;5-3(6)1-2-4(7)8/h5-17,27H,3-4,18-20H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DKKWQBYWNVMDRD-WLHGVMLRSA-N

Isomeric SMILES

CCN(CC)CCNC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CCNC1(C2=CC=CC=C2CSC3=CC=CC=C31)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate typically involves multiple steps:

    Formation of the Dibenzo(b,e)thiepin Core: The initial step involves the construction of the dibenzo(b,e)thiepin core through a series of cyclization reactions. This can be achieved using starting materials such as thiophenols and halogenated aromatic compounds under specific conditions.

    Introduction of the Diethylaminoethylamino Group: The diethylaminoethylamino group is introduced through nucleophilic substitution reactions. This step often requires the use of reagents like diethylamine and ethylene oxide under controlled temperature and pressure conditions.

    Addition of the Phenyl Group: The phenyl group is typically added via Friedel-Crafts alkylation or acylation reactions, using reagents such as benzene and aluminum chloride.

    Formation of the Maleate Salt: The final step involves the conversion of the free base to its maleate salt form by reacting with maleic acid in an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiepin ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the diethylaminoethylamino group, potentially converting them to secondary or primary amines.

    Substitution: The aromatic rings in the dibenzo(b,e)thiepin core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled temperatures and solvent conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, including those involved in neurotransmission and cellular signaling.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its diverse biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The dibenzothiepin scaffold is shared among several compounds, but variations in substituents significantly alter their biological and physicochemical profiles. Key comparisons include:

Table 1: Structural Comparison of Dibenzothiepin Derivatives
Compound Name Substituents at Position 11 Core Heteroatom Counterion Key Structural Features
Target Compound : 11-(2-Diethylaminoethylamino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate Phenyl, 2-diethylaminoethylamino Sulfur (S) Maleate Flexible diethylaminoethyl chain; aromatic phenyl group
3-(4-Methylpiperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin maleate hydrate (CID 3069622) Phenyl, 4-methylpiperazino Sulfur (S) Maleate hydrate Rigid piperazine ring; improved water solubility due to hydrate
9-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin Chloro, 4-methylpiperazino Sulfur (S) Not specified Chlorine enhances lipophilicity; piperazine for CNS targeting
2-Chloro-10,11-dihydro-11-[β-(methylamino)ethylthio]dibenzo[b,f]thiepin maleate β-(methylamino)ethylthio, chloro Sulfur (S) Maleate Thioether linkage; smaller substituent size
11-(4-Methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin-10-one maleate (CID 28164) 4-methylpiperazino, ketone Sulfur (S) Maleate Ketone at position 10; planar structure due to carbonyl
Key Observations :
  • Substituent Flexibility vs. In contrast, piperazine-containing analogs (e.g., CID 3069622) have rigid structures, which may improve binding specificity .
  • Counterion Effects : Maleate salts are common across analogs for improved solubility. However, hydrates (e.g., CID 3069622) may offer enhanced stability in aqueous formulations .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Data
Compound Predicted CCS (Ų) [M+H]+ Melting Point (°C) Notable Activity
Target Compound Not available Not reported Hypothesized calcium antagonism (based on analogs)
CID 3069622 196.4 Not reported No literature data; structural similarity suggests CNS activity
2-Chloro-10,11-dihydro-11-[β-(methylamino)ethylthio]dibenzo[b,f]thiepin maleate Not available 110–112 Neurotropic activity (animal models)
9-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin Not available Not reported Calcium channel modulation (in vitro)
Key Findings :
  • Calcium Antagonist Activity: Analogs like 9-chloro-10-(4-methylpiperazino)-dibenzothiepin exhibit calcium channel blocking effects, suggesting the target compound may share this mechanism .
  • Neurotropic Potential: Thioether-linked derivatives (e.g., ) demonstrate neurotropic effects in preclinical studies, likely due to sulfur’s electron-rich properties enhancing receptor interactions .
  • Collision Cross Section (CCS) : CID 3069622’s CCS (196.4 Ų) indicates moderate molecular size, which correlates with favorable pharmacokinetics compared to bulkier analogs .

Geometric Isomerism and Stereochemical Effects

highlights the role of geometric isomerism in dibenzothiepin derivatives. For example:

  • Z/E Isomers: In 11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo[b,e]thiepin derivatives, the sulfur atom induces distinct NMR chemical shifts in vinyl and aromatic protons, affecting receptor binding. The target compound’s substituent configuration (if applicable) may similarly influence activity .
  • Thiepin vs.

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